3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide
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Overview
Description
3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce production costs . These methods are designed to be scalable and environmentally friendly, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like ethanol and dimethylformamide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial properties.
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Known for its antibacterial activity.
2-arylbenzothiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide apart is its unique combination of the benzothiazole and pyrazine moieties, which enhances its biological activity and specificity. The presence of the tert-butyl group further improves its stability and bioavailability .
Properties
Molecular Formula |
C16H16N4OS |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N4OS/c1-16(2,3)20-14(21)12-13(18-9-8-17-12)15-19-10-6-4-5-7-11(10)22-15/h4-9H,1-3H3,(H,20,21) |
InChI Key |
UNTYCFGFJCJENN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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